4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide
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Overview
Description
4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an acetyl group, a chlorobenzo[d]thiazolyl moiety, and a pyridinylmethyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Chlorination: The benzothiazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Acetylation: The acetyl group is introduced via acetylation using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Coupling with Pyridinylmethyl Group: The final step involves coupling the chlorobenzo[d]thiazolyl intermediate with a pyridinylmethylamine derivative under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated position using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or thiazoles.
Scientific Research Applications
4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Signal Transduction Pathways: The compound can influence various signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-acetyl-N-(benzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.
4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)benzamide: Lacks the pyridinylmethyl group, which may influence its solubility and interaction with biological targets.
Uniqueness
4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activities. The presence of the chlorobenzo[d]thiazolyl and pyridinylmethyl groups distinguishes it from other benzamide derivatives, making it a valuable compound for research and development.
Biological Activity
4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's synthesis, biological activity, mechanisms of action, and comparisons with similar compounds.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzamide Core : Acylation of aniline derivatives is performed to create the benzamide structure.
- Introduction of the Chlorobenzo[d]thiazole Moiety : The benzamide is reacted with 6-chlorobenzo[d]thiazole under basic conditions.
- Attachment of Pyridin-4-ylmethyl Group : This step involves alkylation with pyridin-4-ylmethyl chloride, often utilizing a catalyst.
Anticancer Properties
Research indicates that compounds with thiazole moieties, including this compound, exhibit significant anticancer activity. For instance:
- Cell Proliferation Inhibition : The compound has been shown to inhibit the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer). This inhibition is attributed to its ability to induce apoptosis and cell cycle arrest .
- Cytotoxicity Studies : In vitro studies demonstrated that at concentrations of 1, 2, and 4 μM, the compound significantly reduced cell viability and induced apoptotic pathways similar to established anticancer agents .
Antibacterial Activity
The compound also displays promising antibacterial properties:
- Spectrum of Activity : It has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition. For example, certain derivatives exhibited low minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
In addition to its anticancer and antibacterial activities, this compound may possess anti-inflammatory effects:
- Cytokine Modulation : Studies suggest that it can decrease levels of pro-inflammatory cytokines such as IL-6 and TNF-α, which are involved in inflammatory responses .
The biological activity of this compound is mediated through several mechanisms:
- Enzyme Inhibition : The compound likely interacts with enzymes involved in critical signaling pathways related to cell growth and survival, such as kinases.
- Signal Transduction Pathways : It may disrupt pathways that lead to inflammation and tumor progression by modulating receptor activity.
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, a comparison with similar compounds is essential:
Compound Name | Key Features | Biological Activity |
---|---|---|
4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)benzamide | Lacks pyridin group | Limited anticancer activity |
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide | Different substitution pattern | Moderate antibacterial properties |
The presence of both acetyl and pyridin groups in the target compound enhances its biological activity compared to its analogs.
Properties
IUPAC Name |
4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2S/c1-14(27)16-2-4-17(5-3-16)21(28)26(13-15-8-10-24-11-9-15)22-25-19-7-6-18(23)12-20(19)29-22/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRDOPLKIMNAFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=NC=C2)C3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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